molecular formula C16H18N2O3S B2901977 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide CAS No. 922556-01-2

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide

Cat. No.: B2901977
CAS No.: 922556-01-2
M. Wt: 318.39
InChI Key: LQDMTLCJJSHIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide is a synthetic acetamide derivative characterized by a benzodioxole moiety linked to a thiazole ring via an acetamide bridge.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-16(2,3)13-8-22-15(17-13)18-14(19)7-10-4-5-11-12(6-10)21-9-20-11/h4-6,8H,7,9H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDMTLCJJSHIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound shares structural motifs with several acetamide derivatives, differing primarily in substituents on the thiazole or benzodioxole rings. Key analogs include:

Compound Name Key Substituents Biological Activity/Notes Reference
ASN90 Piperazine-thiadiazole core O-GlcNAcase inhibitor (neurological)
9c () 4-Bromophenyl-thiazole Docking suggests α-glucosidase inhibition
4s () N-tert-butyl Synthetic intermediate; Rf = 0.30
D14 () Penta-2,4-dienamide linker Cytoprotective (Hsp90 inhibition)
47, 48 () Piperazine-sulfonyl groups Gram-positive antibacterial agents

Key Structural Insights :

  • Benzodioxole Role : This moiety is conserved in analogs like D14–D20 (), where it contributes to π-π stacking interactions in enzyme binding .
Pharmacological Profiles
2.2.1. Antimicrobial and Antifungal Activity
  • Piperazine-sulfonyl acetamides (47, 48) : Exhibit MIC values <10 µg/mL against Staphylococcus aureus and Candida albicans .
  • Thiazole-triazole hybrids (9a–e) : Moderate to strong α-glucosidase inhibition (IC₅₀ ~15–35 µM), with 9c showing optimal docking scores .
  • Benzothiazole derivatives (5d, 5e) : Demonstrated anti-inflammatory (ED₅₀ = 12.8 mg/kg) and analgesic (ED₅₀ = 14.2 mg/kg) activities in rodent models .

Comparison : The target compound’s tert-butyl group may reduce solubility compared to polar substituents (e.g., 4-methoxy in 4p, ) but could enhance target residence time in hydrophobic binding pockets .

2.2.2. Enzyme Inhibition
  • ASN90 : Inhibits O-GlcNAcase (IC₅₀ = 3.2 nM), a therapeutic target in neurodegenerative diseases .
  • D14–D20 : Act as Hsp90 inhibitors, with cytoprotective effects in neuronal cells (EC₅₀ = 0.8–2.1 µM) .

Physicochemical Properties

Property Target Compound 4s () 9c ()
Molecular Weight ~360 g/mol (estimated) 291.3 g/mol 567.5 g/mol
Melting Point Not reported Not reported 208–210°C
Rf Value Not reported 0.30 (hexane/EtOAc) Not reported
LogP ~3.5 (predicted) ~2.8 ~4.1

Notes: The tert-butyl group increases LogP by ~0.7 compared to methyl or methoxy substituents, suggesting improved blood-brain barrier penetration .

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